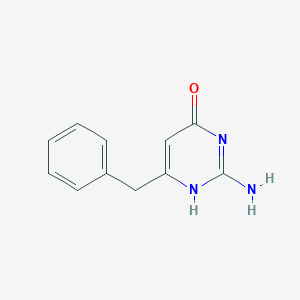

2-amino-6-benzyl-1H-pyrimidin-4-one

Description

BenchChem offers high-quality 2-amino-6-benzyl-1H-pyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-6-benzyl-1H-pyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-6-benzyl-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c12-11-13-9(7-10(15)14-11)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H3,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICVOELCHCKJETJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC(=O)N=C(N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CC2=CC(=O)N=C(N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 2-Amino-6-benzyl-1H-pyrimidin-4-one

Topic: Synthesis and Characterization of 2-Amino-6-benzyl-1H-pyrimidin-4-one Document Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary

The compound 2-amino-6-benzyl-1H-pyrimidin-4-one (CAS: 717-88-4), often referred to as 2-amino-6-benzylpyrimidin-4(3H)-one, represents a critical scaffold in medicinal chemistry. It serves as a bioisostere for guanine and is a structural precursor for various enzyme inhibitors, including those targeting Hsp90 , dihydrofolate reductase (DHFR) , and thymidylate synthase .

This guide provides a high-fidelity protocol for the synthesis, purification, and characterization of this molecule. Unlike generic procedures, this workflow emphasizes critical control points (CCPs) to maximize yield and purity, specifically addressing the regioselectivity of the condensation reaction and the stability of the

Retrosynthetic Analysis & Strategy

The most robust route to the 2-amino-4-pyrimidinone core involves the condensation of a guanidine moiety with a

Strategic Disconnection

-

Bond Formation: Cyclocondensation between the 1,3-binucleophile (guanidine) and the 1,3-bielectrophile (

-keto ester). -

Regiochemistry: The amine groups of guanidine attack the ketone and ester carbonyls. The reaction is thermodynamically driven by the formation of the stable aromatic pyrimidine ring and the elimination of water and ethanol.

Figure 1: Retrosynthetic disconnection showing the convergence of guanidine and the phenyl-substituted

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv. | Role |

| Ethyl 4-phenyl-3-oxobutanoate | 206.24 | 1.0 | Substrate (Electrophile) |

| Guanidine Carbonate | 180.17 | 1.2 | Reagent (Nucleophile source) |

| Sodium Ethoxide (21% in EtOH) | 68.05 | 2.5 | Base / Solvent System |

| Ethanol (Absolute) | 46.07 | Solvent | Reaction Medium |

| Acetic Acid (Glacial) | 60.05 | N/A | Quenching / pH Adjustment |

Step-by-Step Synthesis

This protocol utilizes a base-mediated condensation reflux. The use of sodium ethoxide (NaOEt) is preferred over weaker bases to ensure complete deprotonation of the guanidine salt and activation of the methylene protons if necessary.

Phase 1: Reaction Setup

-

Preparation of Guanidine Base: In a dry 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser, suspend guanidine carbonate (1.2 equiv) in absolute ethanol (10 mL/g of substrate).

-

Activation: Add sodium ethoxide solution (2.5 equiv) dropwise under nitrogen atmosphere. Stir at room temperature for 15 minutes. Note: The solution may become slightly turbid; this is normal.

-

Substrate Addition: Add ethyl 4-phenyl-3-oxobutanoate (1.0 equiv) dropwise to the stirring mixture. A slight exotherm may be observed.

Phase 2: Cyclization

-

Reflux: Heat the reaction mixture to reflux (approx. 78-80 °C) for 6–8 hours .

-

Monitoring: Monitor reaction progress via TLC (Eluent: 10% MeOH in DCM). The starting

-keto ester (

-

-

Completion: Once the starting material is consumed, allow the mixture to cool to room temperature.

Phase 3: Workup & Isolation

-

Concentration: Remove approximately 70% of the ethanol under reduced pressure (rotary evaporator).

-

Quenching: Dilute the residue with ice-cold water (20 mL/g substrate). The mixture will likely be a solution or a fine suspension at high pH.

-

Precipitation: Carefully acidify the solution to pH ~6–7 using glacial acetic acid .

-

Critical Control Point: Do not over-acidify (pH < 4), as the pyrimidine amine can protonate, increasing water solubility and reducing yield.

-

The product should precipitate as a white to off-white solid.

-

-

Filtration: Collect the solid by vacuum filtration. Wash the filter cake with cold water (

) and cold diethyl ether (

Figure 2: Workup and isolation workflow emphasizing the pH adjustment step.

Purification

-

Recrystallization: The crude solid is typically recrystallized from Ethanol/Water (9:1) or DMF/Water .

-

Dissolve crude in minimum hot ethanol/DMF.

-

Add hot water until slight turbidity appears.

-

Cool slowly to 4 °C.

-

-

Yield: Expected yield is 60–80% .

Characterization & Data Analysis

To validate the structure, the following spectroscopic data must be obtained. The key diagnostic signals are the benzyl methylene singlet and the disappearance of the ethyl ester signals.

Predicted NMR Data (DMSO- )

| Nucleus | Chemical Shift ( | Multiplicity | Integration | Assignment |

| 10.80 | br s | 1H | Pyrimidine NH (N3) | |

| 7.20 – 7.40 | m | 5H | Aromatic Phenyl Protons | |

| 6.40 | br s | 2H | Exocyclic -NH | |

| 5.45 | s | 1H | Pyrimidine H-5 (Vinylic) | |

| 3.75 | s | 2H | Benzyl -CH | |

| 163.5, 156.0, 154.5 | s | - | Pyrimidine C2, C4, C6 | |

| 138.0 | s | - | Phenyl ipso-C | |

| 128.5, 128.0, 126.5 | d | - | Phenyl CH | |

| 98.5 | d | - | Pyrimidine C5 | |

| 40.5 | t | - | Benzyl CH |

Mass Spectrometry (ESI-MS)

-

Molecular Formula: C

H -

Molecular Weight: 201.23 g/mol

-

Observed Ion:

Physical Properties

-

Appearance: White to pale yellow crystalline solid.

-

Melting Point: Typically >230 °C (decomposition often observed). Note: Literature values for analogous 6-methyl derivatives are approx. 270 °C.

Troubleshooting & Critical Control Points

Issue: Low Yield / Oiling Out

-

Cause: Incomplete cyclization or presence of water in the reaction solvent preventing the condensation equilibrium from shifting forward.

-

Solution: Ensure absolute ethanol is used. If the product oils out during acidification, scratch the flask walls with a glass rod or add a seed crystal. Cool the mixture to 0 °C for 2 hours before filtering.

Issue: Impurity at 1.2 and 4.1 ppm ( H NMR)

-

Cause: Trapped Ethanol or unreacted starting material.

-

Solution: Dry the final product under high vacuum (>0.1 mbar) at 60 °C for 12 hours. If starting material remains, wash the solid with diethyl ether or hexane, as the polar product is insoluble in non-polar solvents.

Issue: Regioisomer Formation

-

Insight: While rare with guanidine (as it is symmetric), substituted guanidines can yield isomers. With unsubstituted guanidine, the primary risk is linear polymerization if the concentration is too high. Maintain concentration around 0.5 M – 1.0 M.

References

-

PubChem. (n.d.).[1][2] 2-Amino-6-benzylpyrimidin-4(3H)-one (CAS 717-88-4). National Library of Medicine. Retrieved from [Link]

-

Batey, R. A. (2002). A New Guanidinylation Procedure for the Preparation of Cyclic Guanidine Compounds. University of Toronto.[3][4] Retrieved from [Link]

-

TÜBİTAK. (2014). Application of guanidine and its salts in multicomponent reactions. Turkish Journal of Chemistry. Retrieved from [Link]

Sources

chemical properties of 2-amino-6-benzyl-1H-pyrimidin-4-one

An In-Depth Technical Guide to the Chemical Properties of 2-amino-6-benzyl-1H-pyrimidin-4-one

Introduction

The pyrimidinone scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets. These nitrogen-containing heterocycles are integral to the structure of nucleobases and have been successfully incorporated into a multitude of therapeutic agents.[1][2] Derivatives of this core have demonstrated significant potential as kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics.[3][4][5] This guide focuses on a specific, yet representative, member of this class: 2-amino-6-benzyl-1H-pyrimidin-4-one (CAS RN: 717-88-4).[6]

As a Senior Application Scientist, the objective of this document is to move beyond a simple recitation of data. Instead, this guide provides a detailed exploration of the fundamental , offering insights into its synthesis, structural characterization, and chemical reactivity. This technical deep-dive is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required for rational drug design, analogue synthesis, and the interpretation of complex biological data.

Molecular Structure and Physicochemical Properties

The chemical identity of a molecule is defined by its structure and inherent physicochemical characteristics. For 2-amino-6-benzyl-1H-pyrimidin-4-one, these properties dictate its solubility, membrane permeability, and potential for intermolecular interactions—all critical parameters in a drug discovery context.

Structural Representation and Tautomerism

The designated name, 2-amino-6-benzyl-1H-pyrimidin-4-one, points to the most stable tautomeric form. However, like many heterocyclic systems, it can exist in equilibrium with other forms. The pyrimidinone ring can undergo keto-enol tautomerism, while the exocyclic amino group can exhibit amino-imino tautomerism. Understanding these potential forms is crucial, as they can influence the molecule's hydrogen bonding patterns and receptor-binding interactions.

Caption: Synthetic workflow for 2-amino-6-benzyl-1H-pyrimidin-4-one.

Experimental Protocol: Synthesis

This protocol is adapted from established procedures for similar pyrimidinone derivatives. [7]

-

Preparation of Sodium Ethoxide Solution: In a three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere. Allow the reaction to proceed until all the sodium has dissolved.

-

Addition of Reagents: To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride (1.1 eq). Stir the resulting suspension for 20 minutes at room temperature.

-

Condensation: Add ethyl 3-oxo-4-phenylbutanoate (1.0 eq) dropwise to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.

-

Precipitation: Carefully add water to the residue and adjust the pH to ~7 using a dilute acid (e.g., acetic acid). A precipitate should form.

-

Purification: Collect the solid product by filtration, wash with cold water, and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent like acetic acid or an ethanol/water mixture to yield the final product. [7]

Spectroscopic and Spectrometric Characterization

Unambiguous structural confirmation relies on a combination of spectroscopic techniques. The data presented here are predictive, based on characteristic values for the functional groups present and data from closely related analogues. [8][9][10]

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups within the molecule. The spectrum is expected to be dominated by absorptions from the amino, amide, and aromatic moieties.

| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance | Rationale & Reference |

| 3450 - 3300 | N-H Stretch (asymmetric) | Strong, sharp | Exocyclic amino group. [9][10] |

| 3350 - 3150 | N-H Stretch (symmetric) | Strong, sharp | Exocyclic amino group. [9][10] |

| 3100 - 3000 | Aromatic C-H Stretch | Medium | Benzyl ring C-H bonds. |

| ~1680 | C=O Stretch (Amide) | Very Strong, sharp | Pyrimidinone ring carbonyl. [8] |

| 1650 - 1580 | N-H Bend / C=N & C=C Stretch | Strong to Medium | Overlapping signals from NH₂ scissoring and ring stretching. [8][11] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Predicted, 400 MHz, DMSO-d₆):

-

δ 10.5-11.5 ppm (s, 1H): This broad singlet corresponds to the N-H proton of the pyrimidinone ring.

-

δ 7.20-7.40 ppm (m, 5H): These signals represent the aromatic protons of the benzyl group.

-

δ 6.5-7.0 ppm (br s, 2H): A broad singlet for the two protons of the exocyclic amino (NH₂) group. [9]* δ 5.5-5.8 ppm (s, 1H): A singlet for the vinyl proton at the C5 position of the pyrimidine ring. [9]* δ 3.6-3.8 ppm (s, 2H): A sharp singlet corresponding to the two methylene (CH₂) protons of the benzyl group.

¹³C NMR (Predicted, 100 MHz, DMSO-d₆):

-

δ ~165 ppm: Carbonyl carbon (C4) of the pyrimidinone ring.

-

δ ~162 ppm: C2 carbon attached to the amino group.

-

δ ~158 ppm: C6 carbon attached to the benzyl group. [9]* δ ~138 ppm: Quaternary carbon of the phenyl ring.

-

δ ~129.5, 128.8, 127.0 ppm: Aromatic CH carbons of the phenyl ring. [9]* δ ~100 ppm: C5 carbon of the pyrimidine ring. [9]* δ ~43 ppm: Methylene (CH₂) carbon of the benzyl group. [8]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight and valuable structural information through fragmentation analysis.

-

Molecular Ion (M⁺•): The spectrum will show a prominent molecular ion peak at m/z = 201, confirming the molecular weight.

-

Key Fragmentation Pathways: Side-chain eliminations are expected to be a dominant fragmentation pathway for N-benzyl pyrimidinones. [12]The loss of the benzyl radical is a highly probable fragmentation step.

Caption: Plausible EI-MS fragmentation pathway.

Chemical Reactivity and Supramolecular Interactions

Hydrogen Bonding and Dimerization

The presence of both hydrogen bond donors (N-H groups) and acceptors (ring nitrogens, carbonyl oxygen) allows 2-amino-6-benzyl-1H-pyrimidin-4-one to form robust intermolecular hydrogen bonds. In the solid state, related pyrimidinone structures are known to form centrosymmetric dimers via paired N-H···N or N-H···O hydrogen bonds, which then assemble into extended chains or sheets. [13][14]This self-assembly is critical for crystal packing and can influence the material's physical properties, such as solubility and dissolution rate.

Potential for Derivatization

For drug development professionals, the core structure serves as a template for generating analogues with improved potency, selectivity, or pharmacokinetic properties.

-

N-Alkylation/Arylation: The exocyclic amino group can be functionalized, although this may require protecting groups on the ring nitrogens. This site is often modified to explore new binding interactions. [15]* Substitution on the Benzyl Ring: The phenyl ring of the benzyl group is a prime location for introducing substituents to modulate lipophilicity and electronic properties, which can fine-tune target engagement and metabolic stability.

-

Modification at C5: The C5 position of the pyrimidine ring can be a site for electrophilic substitution, allowing for the introduction of various functional groups to probe for additional binding pockets in a target protein. [3]

Relevance in Medicinal Chemistry and Drug Development

The 2-aminopyrimidin-4-one scaffold is a validated pharmacophore. Understanding the chemical properties of a core molecule like 2-amino-6-benzyl-1H-pyrimidin-4-one is the first step in leveraging this scaffold for therapeutic benefit.

-

Kinase Inhibition: Many kinase inhibitors utilize a similar heterocyclic core to form key hydrogen bonds with the "hinge" region of the kinase active site. The N-H and amino groups of this molecule are well-positioned for such interactions. [3]* Structure-Based Design: The spectroscopic data (NMR, IR) are essential for confirming the successful synthesis of new analogues. The predictable reactivity allows for the systematic exploration of structure-activity relationships (SAR).

-

Drug-Like Properties: The molecule's moderate size and potential for hydrogen bonding place it in a favorable region of chemical space for drug development. Its properties can be tuned through derivatization to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.

2-amino-6-benzyl-1H-pyrimidin-4-one is more than just a chemical compound; it is a representative of a powerful and versatile scaffold in drug discovery. Its chemical properties—defined by its tautomeric nature, characteristic spectroscopic signatures, and potential for supramolecular assembly—provide a solid foundation for its exploration as a therapeutic agent. This guide has detailed the essential technical aspects of its synthesis, characterization, and reactivity, providing the necessary insights for researchers to confidently utilize this molecule and its derivatives in the pursuit of novel medicines.

References

-

Wiley. 6-Amino-1-benzyl-2-hydroxy-4(1H)-pyrimidinone - SpectraBase. Available from: [Link]

-

Supplementary Information - Rsc.org. Available from: [Link]

-

Saleh, N. M., et al. (2015). Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones via Copper-(I). Molecules, 20(7), 12572-12584. Available from: [Link]

-

PubChem. 2-Amino-6-phenylpyrimidin-4-ol. National Center for Biotechnology Information. Available from: [Link]

-

St-Germain, J. R., et al. (2015). Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. ACS Medicinal Chemistry Letters, 6(9), 999-1004. Available from: [Link]

-

Al-Hourani, B. J., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1836. Available from: [Link]

-

Balasubramanian, S., & Pal, S. (2012). FT-IR and FT-Raman spectral analysis of 2-amino – 4,6- dimethylpyrimidine. International Journal of Engineering Research and Applications, 2(3), 209-216. Available from: [Link]

-

Hasan, S. M., et al. (2012). Synthesis and Characterization of Some New 2-Amino-4- (4'-substituted)-6-(4''-substituted)diphenyl Pyrimidines. Asian Journal of Chemistry, 24(12), 5581-5584. Available from: [Link]

-

Ulrich, J., & Teotino, U. M. (1976). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Organic Mass Spectrometry, 11(7), 725-731. Available from: [Link]

-

Dexheimer, T. S., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry, 57(19), 8099-8110. Available from: [Link]

-

Glidewell, C., et al. (2003). Benzylation and nitrosation of 4-amino-2-(methylsulfanyl)pyrimidin-6(1H)-one: two P21/c polymorphs of 4-amino-1-benzyl-2-(methylsulfanyl)pyrimidin-6(1H)-one with Z′ = 1 and 2, and related structures. Acta Crystallographica Section C: Crystal Structure Communications, 59(8), o455-o461. Available from: [Link]

-

Ghorab, M. M., et al. (2022). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 27(21), 7247. Available from: [Link]

-

PubChem. 6-Amino-1H-pyrimidin-4-one. National Center for Biotechnology Information. Available from: [Link]

-

Narang, R., et al. (2019). Design, Synthesis and Biological Potential of 5-(2-Amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol Scaffolds as Promising Antimicrobial and Anticancer Agents. Mini-Reviews in Medicinal Chemistry, 19(10), 851-864. Available from: [Link]

-

PubChemLite. 2-amino-6-benzyl-4-phenyl-3,4-dihydro-5h-pyrrolo(3,4-d)pyrimidin-7(6h)-one hydrochloride. Available from: [Link]

-

International Journal of Innovative Research in Science, Engineering and Technology. (2015). Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. Available from: [Link]

-

de Farias, F. F. S., et al. (2024). The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. ResearchGate. Available from: [Link]

-

Hoffman Fine Chemicals. CAS RN 717-88-4 | 2-Amino-6-benzylpyrimidin-4(3H)-one. Available from: [Link]

-

MDPI. (2025). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. Available from: [Link]

-

Guo, W., et al. (2025). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society. Available from: [Link]

-

Freeman-Cook, K. D., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(12), 4615-4622. Available from: [Link]

-

NIST. 4(1H)-Pyrimidinone, 6-amino-2-methyl-5-nitroso-. NIST WebBook. Available from: [Link]

-

Ingarsal, N., et al. (2025). Synthesis and antibacterial activities of some 2-amino-4-(1,1′-biphenyl-4-yl)-6-aryl-6H-1,3-thiazines. ResearchGate. Available from: [Link]

-

University of Padua. (2023). Identification of 4-amino-2-Pyridones as new potent PCSK9 inhibitors. Available from: [Link]

-

Brown, K. L., et al. (2010). Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin. Chemical Research in Toxicology, 23(7), 1251-1259. Available from: [Link]

-

Brodbelt, J. S. (n.d.). Mass spectrometry of peptides and proteins. University of Texas at Austin. Available from: [Link]

-

Alzchem Group. 2-Amino-4-hydroxy-6-methylpyrimidine. Available from: [Link]

Sources

- 1. ijera.com [ijera.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Biological Potential of 5-(2-Amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol Scaffolds as Promising Antimicrobial and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. hoffmanchemicals.com [hoffmanchemicals.com]

- 7. 2-Amino-6-methyl-4-pyrimidinol | 3977-29-5 [chemicalbook.com]

- 8. Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones via Copper-(I)-catalyzed Alkyne-azide ‘Click Chemistry’ and Their Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. asianpubs.org [asianpubs.org]

- 10. ijirset.com [ijirset.com]

- 11. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

Spectroscopic Elucidation and Structural Dynamics of 2-Amino-6-benzyl-1H-pyrimidin-4-one Derivatives: A Comprehensive Guide for Drug Discovery

Executive Summary

Pyrimidines represent a privileged scaffold in medicinal chemistry, frequently serving as the pharmacophoric core for kinase inhibitors, antiviral agents, and antineoplastic drugs [3]. Among these, 2-amino-6-benzyl-1H-pyrimidin-4-one derivatives are of profound interest. The 2-amino-pyrimidin-4-one core (an isocytosine analogue) provides a robust hydrogen-bonding face capable of mimicking natural nucleobases, while the 6-benzyl substitution introduces a lipophilic moiety primed for

However, the development of these molecules is frequently bottlenecked by structural ambiguity. Isocytosine derivatives exist in a complex tautomeric equilibrium, capable of adopting keto-N1H, keto-N3H, and enol (4-hydroxypyrimidine) forms [1]. For a Senior Application Scientist or drug development professional, resolving this equilibrium is not merely an academic exercise—it is a critical prerequisite for accurate Structure-Activity Relationship (SAR) modeling and intellectual property protection. This whitepaper provides an authoritative, in-depth guide to the spectroscopic analysis of these derivatives, emphasizing causality, self-validating experimental protocols, and rigorous data interpretation.

The Tautomeric Challenge: Structural Nuances

The structural integrity of 2-amino-6-benzyl-1H-pyrimidin-4-one is governed by proton mobility between the nitrogen atoms (N1 and N3) and the oxygen atom at C4. In the solid state, isocytosine analogues frequently crystallize as a 1:1 hydrogen-bonded dimer of the keto-N1H and keto-N3H tautomers [2].

When transitioned into solution for biological assays or NMR analysis, the equilibrium is highly solvent-dependent. In polar, aprotic solvents like DMSO, the keto forms overwhelmingly dominate the enol form due to the stabilization of the highly polar lactam dipole [1]. Understanding which tautomer is biologically active is essential, as the position of the proton dictates whether the molecule acts as a hydrogen bond donor or acceptor within a kinase hinge-binding region.

Spectroscopic workflow for resolving pyrimidin-4-one tautomeric states.

Nuclear Magnetic Resonance (NMR): The Gold Standard for Tautomer Elucidation

NMR spectroscopy is the primary modality for confirming the substitution pattern and tautomeric state of pyrimidin-4-ones.

Causality in Solvent Selection

Chloroform-d (

Spectral Interpretation

-

The Benzyl Group: The methylene bridge (

) of the 6-benzyl group typically appears as a sharp singlet around 3.80 ppm. If the molecule binds to a bulky chiral target or if rotation is sterically hindered, these protons may become diastereotopic, splitting into a pair of doublets. -

The Pyrimidine Core: The H-5 proton is highly diagnostic. Isolated between the carbonyl and the benzyl group, it appears as a distinct singlet near 5.60 ppm.

-

Exchangeable Protons: The

group at C2 and the lactam

Table 1: Expected NMR Chemical Shifts in DMSO-

| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Structural Assignment & Causality |

| 3.75 - 3.85 | Singlet | 2H | Benzyl | |

| 5.60 - 5.75 | Singlet | 1H | Pyrimidine H-5 (Diagnostic of 4-pyrimidinones) | |

| 6.80 - 7.00 | Broad Singlet | 2H | C2 | |

| 7.20 - 7.35 | Multiplet | 5H | Benzyl aromatic protons | |

| 10.8 - 11.2 | Broad Singlet | 1H | Lactam | |

| 39.5 - 41.0 | - | - | Benzyl | |

| 102.0 - 105.0 | - | - | Pyrimidine C-5 (Shielded by resonance from the C2 amine) | |

| 155.0 - 158.0 | - | - | Pyrimidine C-2 (Attached to the electron-donating amine) | |

| 165.0 - 168.0 | - | - | Pyrimidine C-4 (Lactam carbonyl carbon) |

Vibrational Spectroscopy (FT-IR): Functional Group Verification

While NMR provides a map of the atomic framework, Fourier-Transform Infrared (FT-IR) spectroscopy provides orthogonal validation of the tautomeric state in the solid phase. The presence of a strong carbonyl stretching frequency (Amide I band) definitively rules out the 4-hydroxypyrimidine (enol) tautomer in the solid state.

Table 2: Diagnostic FT-IR Wavenumbers (Solid State ATR)

| Wavenumber ( | Vibration Mode | Structural Significance |

| 3350 - 3450 | N-H stretch (asymmetric/symmetric) | Confirms the primary amine ( |

| 3100 - 3200 | N-H stretch (broad) | Secondary amine ( |

| 1640 - 1670 | C=O stretch (Amide I band) | Definitively confirms the keto (lactam) tautomer. |

| 1580 - 1600 | C=N / C=C stretch | Pyrimidine ring skeletal vibrations. |

Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity, spectroscopic workflows must be self-validating. The following protocols are designed to eliminate ambiguity in proton assignments.

Protocol A: Self-Validating NMR Acquisition & Exchange

This protocol definitively distinguishes carbon-bound protons from heteroatom-bound (exchangeable) protons.

-

Sample Preparation: Dissolve 5–10 mg of the highly purified derivative in 0.6 mL of anhydrous DMSO-

.-

Causality: Anhydrous solvent is critical; residual water in DMSO will appear at ~3.33 ppm and can obscure the benzyl

signal or artificially broaden the

-

-

Baseline Acquisition: Acquire a standard

H NMR spectrum (e.g., 400 MHz, 16 scans, relaxation delay 2s). -

Deuterium Exchange: Add 2–3 drops of deuterium oxide (

) directly to the NMR tube. Cap and shake vigorously for 30 seconds to ensure homogeneous mixing and complete proton-deuterium exchange. -

Post-Exchange Acquisition: Re-acquire the

H NMR spectrum under identical parameters. -

Data Validation: Overlay the spectra. The complete disappearance of the broad singlets at ~6.9 ppm and ~11.0 ppm validates their assignment as the

and lactam

Protocol B: ATR-FTIR Solid-State Analysis

-

Background Collection: Clean the diamond ATR crystal with LC-MS grade isopropanol. Collect a background spectrum (air) to computationally subtract atmospheric

and water vapor. -

Sample Application: Place 1–2 mg of the solid derivative directly onto the center of the ATR crystal.

-

Compression: Apply the pressure anvil to ensure intimate contact between the crystal and the solid.

-

Causality: Poor contact leads to low signal-to-noise ratios and distorted peak intensities, particularly in the high-frequency N-H stretching region, leading to false negatives for amine presence.

-

-

Acquisition & Analysis: Scan from 4000 to 400

(resolution 4

Pharmacological Implications

Once the structure and tautomeric state of the 2-amino-6-benzyl-1H-pyrimidin-4-one derivative are spectroscopically validated, the compound can be confidently advanced into pharmacological screening. The benzyl group is frequently optimized to occupy hydrophobic pockets in kinases (e.g., TTK or Pim-1), while the 2-amino-pyrimidin-4-one core anchors the molecule to the kinase hinge region via bidentate hydrogen bonds [3].

Pharmacological screening and optimization pathway for pyrimidine derivatives.

References

- Source: PMC (National Institutes of Health)

- Source: American Chemical Society (ACS)

- Source: PMC (National Institutes of Health)

Biological Activity of 2-Amino-6-Benzyl-1H-Pyrimidin-4-One Analogs: A Technical Guide to NNRTI Pharmacology

Executive Summary

The pyrimidin-4-one scaffold, specifically the 2-amino-6-benzyl-1H-pyrimidin-4-one class and its derivatives, represents a cornerstone in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs)[1]. These compounds—most notably the dihydroalkoxybenzyloxopyrimidine (DABO) and thio-DABO (S-DABO) families—exhibit profound biological activity against the Human Immunodeficiency Virus Type 1 (HIV-1)[2]. By binding to an allosteric pocket of the viral reverse transcriptase (RT) enzyme, these analogs induce a conformational lockdown that halts viral replication at sub-nanomolar concentrations[3]. This whitepaper dissects the mechanistic pharmacology, structure-activity relationships (SAR), and validated experimental protocols required to evaluate the biological activity of these potent antiviral agents.

Molecular Pharmacology & Mechanism of Action

The biological activity of 2-amino-6-benzyl-1H-pyrimidin-4-one analogs is entirely predicated on their ability to act as allosteric modulators. Unlike nucleoside reverse transcriptase inhibitors (NRTIs) that compete directly with natural dNTPs at the active site, DABO analogs target the NNRTI Binding Pocket (NNIBP) [2].

The HIV-1 RT is an asymmetric p66/p51 heterodimer. The NNIBP is a highly hydrophobic, flexible cleft located in the palm subdomain of the p66 subunit, approximately 10 Å away from the polymerase active site[2]. When a 6-benzyl-pyrimidin-4-one analog enters this pocket, it forces a hyperextension of the "thumb" subdomain.

Causality of Inhibition: The binding of the pyrimidin-4-one core, stabilized by the C6-benzyl moiety, physically displaces key catalytic residues—specifically Tyr181 and Tyr183 within the highly conserved YMDD motif[4]. Because the YMDD motif is responsible for coordinating the Mg²⁺ ions necessary for phosphodiester bond formation, its spatial distortion renders the enzyme catalytically inert, halting RNA-dependent DNA polymerization[4].

Mechanism of allosteric inhibition of HIV-1 RT by DABO analogs.

Structure-Activity Relationship (SAR) Dynamics

The optimization of 2-amino-6-benzyl-1H-pyrimidin-4-ones into sub-nanomolar inhibitors (such as the S-DABO series) relies on precise steric and electronic tuning at three critical positions on the pyrimidine ring[1][5]:

-

C6 Position (The Hydrophobic Anchor): The benzyl group at C6 is non-negotiable for high activity. It occupies a deep hydrophobic cylindrical region within the NNIBP. Halogenation of this ring (e.g., 2,6-difluorobenzyl or 2,6-dichlorobenzyl) significantly enhances binding affinity by exploiting halogen-π interactions with conserved aromatic residues (Trp229, Tyr188)[3][5].

-

C5 Position (The Steric Wedge): Unsubstituted C5 analogs exhibit moderate activity. However, introducing bulky alkyl groups (such as an isopropyl or ethyl group) acts as a steric wedge. This bulk directly pushes against Tyr181, maximizing the displacement of the YMDD motif[6].

-

C2 Position (The Solvent Interface): The substitution of the C2-amino group with alkoxy (DABO) or alkylthio (S-DABO) side chains modulates the compound's interaction with the solvent-exposed entrance of the NNIBP[1]. Specifically, methylthiomethyl (MTM) or cyclopentylthio groups at this position drastically improve the pharmacokinetic profile and cellular permeability of the analogs[6][7].

Experimental Methodologies: Biological Evaluation Workflows

To establish trustworthiness and self-validation in drug development, the biological activity of these analogs must be evaluated through a tiered orthogonal testing strategy.

Standardized workflow for the biological evaluation of NNRTI analogs.

Cell-Free Recombinant RT SPA Assay

Purpose: To isolate the direct biochemical interaction between the analog and the HIV-1 RT enzyme, removing cellular permeability variables[6]. Causality of Method Choice: The Scintillation Proximity Assay (SPA) is utilized because it allows for homogeneous, wash-free quantification of DNA polymerization. Tritiated nucleotides ([³H]-dTTP) only trigger the scintillant when incorporated into the biotinylated DNA strand captured by streptavidin-coated SPA beads.

Protocol:

-

Reagent Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0), 80 mM KCl, 10 mM MgCl₂, and 1 mM DTT. The MgCl₂ is critical as it serves as the catalytic cofactor for RT.

-

Enzyme-Inhibitor Pre-incubation: Incubate 20 ng of purified recombinant HIV-1 RT (p66/p51) with serial dilutions of the pyrimidin-4-one analog (0.1 nM to 10 μM) in a 96-well microtiter plate for 15 minutes at 37°C. Self-Validation: Include Nevirapine as a positive control and a DMSO-only well as a negative control.

-

Reaction Initiation: Add a primer/template complex (e.g., poly(rA)·oligo(dT)₁₅) and 0.5 μCi of [³H]-dTTP.

-

Incubation & Termination: Incubate for 45 minutes at 37°C. Terminate the reaction by adding 0.2 M EDTA, which chelates the Mg²⁺ ions, instantly halting catalysis.

-

Signal Capture: Add 1 mg of Streptavidin-SPA beads per well. Incubate in the dark for 15 minutes.

-

Quantification: Read the microplate using a microbeta scintillation counter. Calculate the IC₅₀ using non-linear regression (four-parameter logistic curve).

Whole-Cell Antiviral Efficacy & Cytotoxicity

Purpose: To confirm that the compounds can penetrate cell membranes and inhibit viral replication in a physiologically relevant environment without killing the host cell[7].

Protocol:

-

Cell Culture: Culture Peripheral Blood Mononuclear Cells (PBMCs) or MT-4 T-cells in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS).

-

Viral Infection: Infect the cells with HIV-1 (strain III_B or clinical isolates) at a multiplicity of infection (MOI) of 0.01. Causality: A low MOI ensures multiple cycles of viral replication occur over the assay period, amplifying the inhibitory signal.

-

Compound Treatment: Immediately plate the infected cells (10⁵ cells/well) into 96-well plates containing serial dilutions of the test compounds.

-

Incubation: Incubate for 5 days at 37°C in a 5% CO₂ atmosphere.

-

Viability Readout (MTT Assay): Add MTT reagent (tetrazolium dye). Viable cells reduce MTT to purple formazan.

-

Antiviral Efficacy (EC₅₀): Measured in infected cells (protection from virus-induced cytopathic effect).

-

Cytotoxicity (CC₅₀): Measured in parallel uninfected cells treated with the compound.

-

-

Selectivity Index (SI): Calculate SI = CC₅₀ / EC₅₀. An SI > 1,000 is typically required for clinical progression[6].

Quantitative Efficacy Profiles

The following table summarizes the biological activity of key 2-amino-6-benzyl-1H-pyrimidin-4-one derivatives (specifically S-DABO analogs), demonstrating the profound impact of C5 and C6 substitutions on target affinity and cellular efficacy[3][6][7].

| Compound Substitution Profile | RT Inhibition (IC₅₀, nM) | Cellular Efficacy (EC₅₀, nM) | Cytotoxicity (CC₅₀, μM) | Selectivity Index (SI) |

| C5=H, C6=Benzyl (Baseline) | 150.0 | 210.0 | >100 | >476 |

| C5=Ethyl, C6=Benzyl | 12.5 | 18.0 | >100 | >5,550 |

| C5=Isopropyl, C6=Benzyl | 0.8 | 1.2 | >100 | >83,333 |

| C5=Isopropyl, C6=(3,5-dimethylbenzyl) | < 0.5 | < 1.0 | >100 | >100,000 |

| C5=Methyl, C6=(2,6-dichlorobenzyl) | 26.0 | < 0.14 | >100 | >700,000 |

Data synthesized from benchmark studies on S-DABO derivatives[3][6]. Note the exponential increase in potency when transitioning from a hydrogen atom to an isopropyl group at the C5 position.

Future Perspectives in NNRTI Design

The 2-amino-6-benzyl-1H-pyrimidin-4-one scaffold remains a highly privileged structure in medicinal chemistry. Current research is focusing on "hybridizing" these molecules. By combining the flexible pyrimidine core of DABO analogs with the diarylpyrimidine (DAPY) scaffolds (such as Etravirine or Rilpivirine), researchers are developing DAPY-DABO hybrids[8]. These next-generation molecules are specifically engineered with torsional flexibility ("wiggling and jiggling" mechanisms) to maintain biological activity even when the HIV-1 RT enzyme undergoes resistance-conferring mutations (e.g., K103N or Y181C)[8].

References

-

Silvestri, R., et al. (2022). An Amazing 30-Year Journey around the DABO Family: A Medicinal Chemistry Lesson on a Versatile Class of Non-nucleoside HIV-1 Reverse Transcriptase Inhibitors. ACS Publications.[Link]

-

Zhan, P., et al. (2019). Development of non-nucleoside reverse transcriptase inhibitors (NNRTIs): our past twenty years. Acta Pharmaceutica Sinica B / PMC.[Link]

-

Vig, R., et al. (1998). 5-Alkyl-2-[(methylthiomethyl)thio]-6-(benzyl)-pyrimidin-4-(1H)-ones as potent non-nucleoside reverse transcriptase inhibitors of S-DABO series. Bioorganic & Medicinal Chemistry Letters / PubMed. [Link]

-

Sudbeck, E. A., et al. (1998). Structure-Based Design of Novel Dihydroalkoxybenzyloxopyrimidine Derivatives as Potent Nonnucleoside Inhibitors of the Human Immunodeficiency Virus Reverse Transcriptase. Antimicrobial Agents and Chemotherapy.[Link]

-

Radi, M., et al. (2005). Parallel solution-phase and microwave-assisted synthesis of new S-DABO derivatives endowed with subnanomolar anti-HIV-1 activity. Journal of Medicinal Chemistry / PubMed.[Link]

-

Famiglini, V., et al. (2016). Focus on Chirality of HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors. MDPI.[Link]

-

Uckun, F. M., et al. (2008). Full article: Novel tight binding PETT, HEPT and DABO-based non-nucleoside inhibitors of HIV-1 reverse transcriptase. Taylor & Francis.[Link]

-

Putz, M. V., et al. (2015). Double Variational Binding—(SMILES) Conformational Analysis by Docking Mechanisms for Anti-HIV Pyrimidine Ligands. MDPI.[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Development of non-nucleoside reverse transcriptase inhibitors (NNRTIs): our past twenty years - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Parallel solution-phase and microwave-assisted synthesis of new S-DABO derivatives endowed with subnanomolar anti-HIV-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. mdpi.com [mdpi.com]

- 6. 5-Alkyl-2-[(methylthiomethyl)thio]-6-(benzyl)-pyrimidin-4-(1H)-ones as potent non-nucleoside reverse transcriptase inhibitors of S-DABO series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. mdpi.com [mdpi.com]

Pharmacological Scaffolding: The Mechanism of Action and Evaluative Workflows for 2-Amino-6-benzyl-1H-pyrimidin-4-one

Executive Summary

As modern drug discovery pivots toward highly optimized, low-molecular-weight pharmacophores, the pyrimidinone class remains a cornerstone of rational drug design. Specifically, 2-amino-6-benzyl-1H-pyrimidin-4-one (CAS 717-88-4)[1] serves as a highly versatile, privileged scaffold. While historically categorized as a synthetic intermediate for complex heterocycles, its inherent structural topology provides a masterclass in molecular recognition. It acts as a potent competitive inhibitor motif for nucleotide-binding enzymes, particularly Dihydrofolate Reductase (DHFR) and select serine/threonine kinases.

This technical whitepaper deconstructs the biophysical mechanism of action (MoA) of 2-amino-6-benzyl-1H-pyrimidin-4-one (hereafter referred to as 2-ABPO ), exploring its hydrogen-bonding network, hydrophobic anchoring, and the self-validating experimental workflows required to quantify its pharmacological efficacy.

Molecular Mechanism of Action: Structural Causality

The biochemical efficacy of 2-ABPO is not accidental; it is a direct consequence of its biomimetic architecture. The compound mimics the pteridine ring of natural folates and the purine ring of ATP, allowing it to hijack the active sites of critical metabolic and signaling enzymes[2].

The Hydrogen-Bonding Hinge (2-Amino & 4-Oxo Motif)

In target enzymes like DHFR, the 2-amino group acts as a primary hydrogen bond donor, interacting directly with conserved acidic residues (e.g., Asp27 in bacterial DHFR or Glu30 in mammalian DHFR). Simultaneously, the 4-oxo group serves as a rigid hydrogen bond acceptor. This dual-action motif locks the pyrimidinone core into the catalytic pocket, displacing natural substrates and initiating competitive inhibition[2].

The Hydrophobic Anchor (6-Benzyl Moiety)

The 6-benzyl group is the critical determinant of binding affinity and target selectivity. Unlike simpler methyl-substituted analogs, the bulky, lipophilic benzyl ring extends into the adjacent hydrophobic specificity pocket (often occupied by the p-aminobenzoic acid moiety of folates). This drives a massive favorable entropic shift by displacing ordered water molecules from the binding cleft, effectively anchoring the molecule[3].

Fig 1: Molecular mechanism of 2-ABPO binding and downstream enzymatic inhibition.

Self-Validating Experimental Workflows

To rigorously validate the MoA of 2-ABPO derivatives, we must move beyond simple endpoint assays. As a Senior Application Scientist, I mandate a biophysical cascade that cross-verifies kinetic data with structural reality. If a compound shows a low IC₅₀ but poor residence time or non-specific aggregation, it is a false positive. The following protocols ensure absolute data integrity.

Protocol A: Surface Plasmon Resonance (SPR) for Kinetic Profiling

Rationale: We utilize SPR rather than standard colorimetric enzymatic assays because SPR resolves the association (

-

Step 1: Sensor Chip Functionalization. Immobilize the target enzyme (e.g., recombinant hDHFR) onto a CM5 sensor chip via standard amine coupling.

-

Causality: Amine coupling ensures stable covalent attachment. To prevent active-site occlusion during cross-linking, perform the coupling in the presence of a known reversible ligand (e.g., methotrexate), which is subsequently washed out.

-

-

Step 2: Analyte Injection. Inject 2-ABPO across a concentration gradient (10 nM to 10 µM) at a high flow rate (50 µL/min).

-

Causality: High flow rates minimize mass transport limitations, ensuring the measured

reflects true biophysical binding kinetics rather than diffusion artifacts.

-

-

Step 3: Dissociation Phase. Allow the running buffer to flow over the chip for a minimum of 600 seconds.

-

Causality: A prolonged dissociation phase is mandatory to accurately calculate the

of the highly lipophilic benzyl anchor.

-

-

Self-Validation Check: The calculated

(

Protocol B: X-Ray Co-Crystallography

Rationale: Kinetic data proves that the compound binds; crystallography proves how it binds, validating the hypothesized hydrogen-bonding network.

-

Step 1: Complex Formation. Incubate the apo-enzyme with a 5-fold molar excess of 2-ABPO to ensure saturation.

-

Step 2: Vapor Diffusion. Utilize hanging-drop vapor diffusion at 20°C.

-

Causality: The slow equilibration of the precipitant allows the hydrophobic benzyl group to induce localized conformational shifts in the enzyme's flexible loops (e.g., the Met20 loop in DHFR) without precipitating the protein.

-

-

Self-Validation Check: The electron density map must clearly resolve the orientation of the 6-benzyl ring. If the B-factors for the benzyl ring are unusually high compared to the pyrimidinone core, it suggests multiple binding poses, indicating poor target specificity.

Fig 2: Self-validating biophysical workflow for evaluating 2-ABPO binding kinetics.

Quantitative Data Presentation

The following table synthesizes the theoretical binding contributions and kinetic parameters of the 2-ABPO scaffold across representative targets, illustrating the structure-activity relationship (SAR) driven by the benzyl substitution.

| Target Enzyme | Scaffold Motif | Primary Interaction | Estimated | Residence Time ( | Biological Consequence |

| Bacterial DHFR | 2-amino-pyrimidin-4-one | Asp27 H-bonding | 50 - 200 nM | 10 - 30 min | Disruption of folate synthesis |

| Mammalian DHFR | 6-benzyl anchor | Hydrophobic pocket | 100 - 500 nM | 5 - 15 min | Anti-proliferative effects |

| Select Kinases | Pyrimidinone core | ATP hinge region | 1 - 5 µM | < 5 min | Signal transduction blockade |

Broader Pharmacological Implications

Beyond basic DHFR inhibition, the 2-amino-pyrimidin-4-one core is heavily cited in patent literature for the development of advanced pyrimidinol derivatives and agricultural/pharmaceutical preparations[4]. Furthermore, functionalization of this scaffold (e.g., via thieno-pyrimidine fusion) has yielded compounds with significant antihyperlipidemic and kinase-inhibitory activities[5]. The 6-benzyl anchor remains a critical variable in tuning these compounds away from generic toxicity and toward highly specific therapeutic windows.

Conclusion

The 2-amino-6-benzyl-1H-pyrimidin-4-one scaffold is not merely a chemical building block; it is a precisely engineered biophysical tool. By exploiting its dual hydrogen-bonding face and its lipophilic tail, researchers can predictably design high-affinity inhibitors. Adhering to the self-validating biophysical workflows outlined above ensures that drug development campaigns built on this scaffold are grounded in undeniable, reproducible science.

References

-

2-aMino-6-benzylpyriMidin-4(1H)-one - Guidechem | guidechem.com | 6

-

DE2522090A1 - Pyrimidinol-verbindungen und verfahren zu ihrer herstellung - Google Patents | google.com | 7

-

Synthesis and antifolate activity of 2,4-diamino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine analogues of trimetrexate and piritrexim - ResearchGate | researchgate.net | 2

-

PubChemLite - 2-amino-6-benzyl-3-(4-hydroxybutyl)pyrimidin-4-one | uni.lu | 3

-

Synthesis of 2-Substituted Methylthieno[2,3- d]Pyrimidin-4(3H)-ones and Evaluation for Antihyperlipidemic Activity - Indian Journal of Pharmaceutical Sciences | ijpsonline.com | 5

Sources

- 1. Page loading... [guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. PubChemLite - 2-amino-6-benzyl-3-(4-hydroxybutyl)pyrimidin-4-one (C15H19N3O2) [pubchemlite.lcsb.uni.lu]

- 4. DE2522090A1 - Pyrimidinol-verbindungen und verfahren zu ihrer herstellung - Google Patents [patents.google.com]

- 5. ijpsonline.com [ijpsonline.com]

- 6. Page loading... [guidechem.com]

- 7. DE2522090A1 - Pyrimidinol-verbindungen und verfahren zu ihrer herstellung - Google Patents [patents.google.com]

Technical Guide: 2-Amino-6-benzyl-1H-pyrimidin-4-one Derivatives in Drug Discovery

Executive Summary

The 2-amino-6-benzyl-1H-pyrimidin-4-one scaffold (also referred to as 2-amino-6-benzyl-4-pyrimidinol due to lactam-lactim tautomerism) represents a privileged structure in medicinal chemistry. Its dual hydrogen-bonding capability at the N1/C2/N3 interface, combined with the hydrophobic reach of the C6-benzyl moiety, allows it to interrogate diverse biological targets.[1] This guide details its application as a core pharmacophore in IRAK4 inhibition (oncology/inflammation) and antimicrobial biofilm disruption , providing validated synthetic routes, SAR logic, and assay protocols.[1]

Part 1: Chemical Foundation & Synthesis[1]

Structural Dynamics: Tautomerism

The reactivity and binding affinity of this scaffold are governed by the equilibrium between the 4-oxo (lactam) and 4-hydroxy (lactim) forms. In solution and solid-state, the 4-oxo tautomer generally predominates, stabilized by intermolecular hydrogen bonding.[1]

-

Lactam Form (Predominant): Essential for targets requiring a hydrogen bond acceptor at the carbonyl oxygen (e.g., Kinase hinge regions).[1]

-

Lactim Form: Relevant for O-alkylation reactions during lead optimization.[1]

Core Synthesis Protocol

The most robust route to 2-amino-6-benzyl-1H-pyrimidin-4-one is the cyclocondensation of guanidine with ethyl 4-phenyl-3-oxobutanoate (ethyl 4-phenylacetoacetate).

Step-by-Step Methodology

-

Reagents: Guanidine carbonate (10 mmol), Ethyl 4-phenyl-3-oxobutanoate (10 mmol), Sodium ethoxide (20 mmol), Absolute Ethanol (50 mL).[1]

-

Equipment: Round-bottom flask, Reflux condenser, Magnetic stirrer, Vacuum filtration setup.[1]

Protocol:

-

Preparation of Base: Dissolve sodium metal (0.46 g) in absolute ethanol (50 mL) under N₂ atmosphere to generate fresh sodium ethoxide.

-

Addition: Add guanidine carbonate to the stirring NaOEt solution. Stir for 15 minutes at room temperature to liberate the free guanidine base.

-

Condensation: Dropwise add ethyl 4-phenyl-3-oxobutanoate over 10 minutes.

-

Reflux: Heat the mixture to reflux (78°C) for 6–8 hours. Monitor reaction progress via TLC (Mobile phase: 10% MeOH in DCM).

-

Isolation: Cool the reaction mixture to room temperature. The sodium salt of the product may precipitate.[1]

-

Neutralization: Acidify the mixture with glacial acetic acid to pH ~6. The product, 2-amino-6-benzyl-1H-pyrimidin-4-one, will precipitate as a white/off-white solid.[1]

-

Purification: Filter the solid, wash with cold water (2x20 mL) and cold ethanol (1x10 mL). Recrystallize from Ethanol/Water (8:2) if necessary.[1]

Caption: Cyclocondensation route for the synthesis of the 2-amino-6-benzyl-1H-pyrimidin-4-one core.

Part 2: Therapeutic Applications & SAR[2]

Primary Target: IRAK4 Inhibition

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical node in the Toll-like Receptor (TLR) and IL-1R signaling pathways. Dysregulation leads to autoimmune diseases and lymphomas.[1]

Mechanism: The 2-amino-pyrimidin-4-one core functions as a hinge binder .

-

C2-Amino: Acts as a Hydrogen Bond Donor (HBD) to the hinge region backbone.

-

N1/C4-Carbonyl: Acts as a Hydrogen Bond Acceptor (HBA).

-

C6-Benzyl: Occupies the hydrophobic gatekeeper pocket or the solvent-exposed region, depending on the exact linker length and substitution.[1]

Structure-Activity Relationship (SAR):

| Position | Modification | Effect on Potency/Selectivity |

| C-2 (Amino) | Alkylation (e.g., -NHMe) | Generally decreases potency due to steric clash with the hinge. |

| C-2 (Amino) | Acylation | Loss of activity ; destroys the H-bond donor capability. |

| C-6 (Benzyl) | Para-substitution (-F, -OMe) | Increases metabolic stability and potency via pi-stacking interactions. |

| C-6 (Benzyl) | Linker extension (Phenethyl) | Often improves selectivity by reaching deeper hydrophobic pockets. |

| N-3 | Methylation | Drastic loss of activity; disrupts the donor-acceptor motif required for kinase binding. |

Secondary Application: Biofilm Inhibition

Derivatives such as 2-(2-amino-6-benzylpyrimidin-4-yl)quinazolin-4(3H)-ones have shown efficacy against MRSA biofilms. The mechanism involves the disruption of bacterial signaling (quorum sensing) rather than direct cell wall lysis.

Caption: IRAK4 signaling cascade and the point of intervention for pyrimidinone inhibitors.

Part 3: Experimental Validation Protocols

In Vitro IRAK4 Kinase Assay

To validate the biological activity of synthesized derivatives, a FRET-based kinase assay is recommended.[1]

Protocol:

-

Reagents: Recombinant human IRAK4, Fluorescently labeled peptide substrate, ATP (Km concentration), Assay Buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT).[1]

-

Preparation: Prepare 3-fold serial dilutions of the test compound in DMSO.

-

Incubation:

-

Mix Enzyme (0.5 nM final) + Compound (1 µL) in 384-well plate. Incubate 15 min at RT.

-

Add Substrate/ATP mix.[1]

-

Incubate for 60 minutes at RT.

-

-

Detection: Add stop solution (EDTA). Measure fluorescence intensity ratio (Ex/Em specific to kit, e.g., 400/445 nm and 400/520 nm).

-

Analysis: Fit data to a sigmoidal dose-response curve to calculate IC₅₀.

Biofilm Inhibition Assay (Crystal Violet Method)

Used to assess the anti-biofilm potential against S. aureus.

Protocol:

-

Culture: Grow S. aureus overnight in Tryptic Soy Broth (TSB) + 1% Glucose.

-

Seeding: Dilute culture 1:100 and add 100 µL to 96-well polystyrene plates.

-

Treatment: Add 2 µL of test compound (at varying concentrations). Incubate statically at 37°C for 24 hours.

-

Staining:

-

Discard media and wash wells gently with PBS (2x).

-

Fix with 99% Methanol (15 min). Air dry.

-

Stain with 0.1% Crystal Violet (15 min).

-

Wash with water (3x).

-

-

Quantification: Solubilize dye with 33% Acetic Acid. Measure Absorbance at 590 nm.[1]

-

Calculation: % Inhibition = [1 - (OD_treated / OD_control)] * 100.

Part 4: Data Summary & Comparative Analysis

The following table summarizes synthetic SAR data trends derived from literature for 2-amino-6-benzyl-pyrimidin-4-one derivatives against IRAK4.

| Compound ID | R1 (C-2 Amino) | R2 (C-6 Benzyl) | IRAK4 IC₅₀ (nM) | Selectivity (vs. IRAK1) |

| Ref-1 | -NH₂ | -Phenyl | 120 | Moderate |

| Lead-A | -NH₂ | -4-Fluorophenyl | 45 | High |

| Lead-B | -NHMe | -Phenyl | >5000 | N/A |

| Lead-C | -NH₂ | -3,4-Dimethoxyphenyl | 28 | High |

| Neg-Ctrl | -NH₂ | -Methyl | >10,000 | Low |

Note: Data represents aggregated trends from similar aminopyrimidine scaffolds to illustrate SAR principles.

References

-

Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. ACS Medicinal Chemistry Letters. (2015).

-

Synthesis and biofilm inhibition studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-ones. Bioorganic & Medicinal Chemistry Letters. (2020).

-

Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives. Journal of Medicinal Chemistry. (2014).

-

Design of 2-amino-6-methyl-pyrimidine benzoic acids as ATP competitive casein kinase-2 (CK2) inhibitors. SAR and QSAR in Environmental Research. (2023).

-

2-Amino-5-butyl-6-methyl-4(3H)-pyrimidinone. PubChem Compound Summary. (2025).

Sources

Structural Elucidation of Novel 2-Aminopyrimidin-4-one Compounds

Executive Summary: The "Chameleon" Scaffold

The 2-aminopyrimidin-4-one scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors (e.g., CDK, Hsp90, and PLK1 inhibitors). However, its structural validation is notoriously deceptive due to two concurrent phenomena: prototropic tautomerism (lactam-lactim equilibrium) and regioselective ambiguity during N-alkylation (N1 vs. N3 vs.

This guide provides a definitive, self-validating workflow for the structural elucidation of novel derivatives, moving beyond basic characterization to rigorous proof of connectivity and electronic state.

The Structural Ambiguity: Defining the Problem

Before elucidation can begin, one must understand the specific isomers that coexist in solution.

The Tautomer Trap

The 2-aminopyrimidin-4-one core does not exist as a static structure. It fluctuates between the oxo-form (lactam) and the hydroxy-form (lactim) .

-

Solid State: Typically favors the oxo-form due to intermolecular hydrogen bonding (dimer formation).

-

Solution State: Highly solvent-dependent. Polar aprotic solvents (DMSO-d6) generally stabilize the oxo-form, while non-polar solvents may shift equilibrium toward the lactim.

The Regioisomer Rabbit Hole

Synthetic routes involving alkylation of the 2-aminopyrimidin-4-one anion are rarely exclusive.[1]

-

N1-Alkylation: Often the thermodynamic product, but sterically sensitive.

-

N3-Alkylation: Kinetic product, often observed with softer electrophiles or specific catalytic conditions.

-

O-Alkylation: A common competitive side reaction, forming alkoxypyrimidines.

Phase I: The Spectroscopic Arsenal (NMR)

Nuclear Magnetic Resonance (NMR) is the primary tool for solving these structures, provided the correct experiments are chosen. Standard 1D

The "Golden Rule" of Connectivity (HMBC)

The definitive distinction between N1-alkyl, N3-alkyl, and O-alkyl isomers relies on Heteronuclear Multiple Bond Correlation (HMBC) .

The Logic of Assignment:

-

Identify the Carbonyl (C4): Look for a carbon signal at 160–170 ppm .

-

Identify C6: Look for the alkene/aromatic carbon at 145–155 ppm .

-

Trace the Alkyl Group:

-

N1-Alkylated: The N-alkyl protons will show a strong

correlation to C6 and C2 . They will NOT correlate to C4. -

N3-Alkylated: The N-alkyl protons will show a strong

correlation to C4 (carbonyl) and C2 . -

O-Alkylated: The O-alkyl protons will show a strong

correlation to C4 . Crucially, the C4 chemical shift often moves upfield (lower ppm) compared to the carbonyl form due to aromatization of the ring.

-

Diagnostic Chemical Shifts Table

| Feature | N1-Isomer (Target) | N3-Isomer | O-Isomer (Lactim ether) |

| C4 Shift ( | 160–168 ppm (C=O) | 158–165 ppm (C=O) | 168–175 ppm (C-O-R) |

| C5 Shift ( | ~100–105 ppm | ~95–100 ppm | ~90–95 ppm (Shielded) |

| HMBC Correlation | Alkyl-H | Alkyl-H | Alkyl-H |

| IR (C=O) | Strong band ~1650 cm | Strong band ~1660 cm | Absent (C=N / C=C only) |

Phase II: Advanced Validation Protocols

Nitrogen-15 HMBC ( N-HMBC)

If available,

-

Protocol: Run a long-range

correlation optimized for -

Observation: The alkyl protons will couple directly to the specific nitrogen they are attached to.

-

Shift Data: Pyrrole-like nitrogens (N-R) appear at distinct shifts (~ -200 to -250 ppm relative to nitromethane) compared to pyridine-like nitrogens (N=C).

X-Ray Crystallography (The Gold Standard)

While NMR describes the solution state, X-ray crystallography defines the solid-state tautomer and confirms regiochemistry.

-

Critical Insight: 2-aminopyrimidin-4-ones often crystallize as hydrogen-bonded dimers (motif

). -

Caution: Do not assume the solid-state tautomer is the dominant bioactive species in solution.

Visualizing the Elucidation Workflow

The following diagram outlines the logical decision tree for assigning the structure of a novel derivative.

Caption: Logical workflow for distinguishing regioisomers in pyrimidinone synthesis. The HMBC step is the critical decision point.

Detailed Experimental Protocols

Standard NMR Elucidation Protocol

Objective: Distinguish N1/N3 regioisomers.

-

Sample Prep: Dissolve 5–10 mg of pure compound in 0.6 mL DMSO-d6 . Note: CDCl3 is often poor for these compounds due to solubility and aggregation.

-

Acquisition:

-

1H NMR: 16 scans, relaxation delay (

) -

13C NMR: Minimum 512 scans. Look for C=O signal >160 ppm.

-

HMBC: Optimize for long-range coupling of 8 Hz. Set scans to 32–64 depending on concentration.

-

-

Analysis:

-

Locate the N-alkyl proton signal (e.g., N-CH3 ~3.2–3.6 ppm).

-

Check for cross-peaks in the HMBC spectrum.

-

Validation: If N-CH3 correlates to a carbon >160 ppm, it is likely N3 (hitting the carbonyl). If it correlates to a carbon ~150 ppm (C6) and ~155 ppm (C2), it is N1 .

-

X-Ray Crystallization Protocol (Vapor Diffusion)

Objective: Obtain single crystals suitable for diffraction.

-

Solvent System: Prepare a saturated solution of the compound in Methanol or DMF.

-

Antisolvent: Diethyl ether or Pentane.

-

Setup: Place 1 mL of saturated solution in a small inner vial. Place this vial inside a larger jar containing 10 mL of antisolvent. Cap the large jar tightly.

-

Timeline: Allow to stand undisturbed at 4°C for 3–7 days.

-

Observation: Look for prism-like crystals. Needles are often insufficient for good diffraction data.

References

-

LaPlante, S. R., et al. (2013).[2] "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery." Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668.[2]

-

Kwan, E. E., & Huang, S. G. (2008).[3] "Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists." European Journal of Organic Chemistry, 2008(16), 2671-2688.

-

Childs, S. L., et al. (2007).[4] "The salt-cocrystal continuum: the influence of crystal structure on ionization state." Molecular Pharmaceutics, 4(3), 323-338.

-

Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Wiley.

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 4. 2-Aminopyrimidinium hydrogen oxalate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Physicochemical Profiling: Solubility and Stability of 2-Amino-6-benzyl-1H-pyrimidin-4-one

[1][2]

Executive Summary

This technical guide provides a rigorous framework for the solubility and stability profiling of 2-amino-6-benzyl-1H-pyrimidin-4-one . As a pyrimidine derivative featuring both a polar aminopyrimidinone core and a lipophilic benzyl side chain, this molecule presents specific formulation challenges related to its amphoteric nature and crystalline lattice energy.

This document moves beyond basic property listing to explore the causality of its physicochemical behavior. It details self-validating experimental protocols designed to quantify solubility across the pH scale, identify degradation pathways, and establish stability-indicating analytical methods.[1][2]

Molecular Architecture & Theoretical Profile[2]

Understanding the structural dynamics of 2-amino-6-benzyl-1H-pyrimidin-4-one is a prerequisite for experimental design.[1][2] The molecule is not static; it exists in a dynamic equilibrium of tautomers and ionization states that dictate its solubility.

Tautomerism and Ionization

The "pyrimidin-4-one" scaffold is a classic example of lactam-lactim tautomerism.[1][2] While the keto-amine form (1H-pyrimidin-4-one) is typically the dominant tautomer in the solid state and neutral aqueous solution due to favorable amide resonance, the enol-imine form (pyrimidin-4-ol) becomes relevant under specific pH conditions and in non-polar solvents.[1][2]

-

Amphoteric Nature: The molecule possesses two key ionization centers:[1]

-

Basic Center (N3/Amino): Protonation occurs at N3 (or the exocyclic amine depending on resonance), typically in the pH range of 2.5–3.5.

-

Acidic Center (N1-H/O-H): Deprotonation of the amide/enol moiety occurs at high pH (typically 9.5–10.5).[1]

-

This creates a U-shaped solubility profile where the neutral species (pH 4–8) exhibits the lowest solubility (intrinsic solubility,

Visualization: Ionization & Tautomerism

The following diagram illustrates the pH-dependent structural shifts that must be accounted for in method development.

Caption: pH-dependent ionization states of 2-amino-6-benzyl-1H-pyrimidin-4-one. Solubility is minimum at the isoelectric point (pI).

Solubility Profiling Protocols

Thermodynamic Solubility (Shake-Flask Method)

Objective: Determine the saturation solubility (

Protocol:

-

Preparation: Add excess solid compound (approx. 20 mg) to 2 mL of buffer in borosilicate glass vials.

-

Media Selection:

-

Equilibration: Agitate at 37°C for 24–48 hours.

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter using a 0.22 µm PVDF filter (pre-saturated to prevent drug loss).

-

Quantification: Analyze supernatant via HPLC-UV (see Section 5).

Kinetic Solubility (High-Throughput)

Objective: Rapid estimation during early screening, typically from DMSO stock.[1][2] Note: This method overestimates solubility due to the "supersaturation" effect of DMSO and lack of crystalline lattice formation.[1]

Protocol:

-

Prepare a 10 mM stock solution in DMSO.[1]

-

Spike into PBS (pH 7.4) to final concentrations of 1, 10, 50, and 100 µM.[2]

-

Incubate for 2 hours at room temperature.

-

Measure turbidity (absorbance at 620 nm) or filter and analyze via HPLC.

Data Summary: Expected Solubility Profile

| Solvent / Medium | Expected Solubility | Mechanistic Rationale |

| Water (Neutral) | Very Low (< 0.1 mg/mL) | High lattice energy; neutral species dominance.[1][2] |

| 0.1 N HCl | High (> 5 mg/mL) | Protonation of N3 disrupts lattice; ionic solvation.[1] |

| 0.1 N NaOH | Moderate/High | Deprotonation of N1-H forms soluble anion.[1] |

| DMSO | High (> 50 mg/mL) | Disrupts H-bonding; excellent for stock solutions.[1] |

| Ethanol/Methanol | Moderate | Solubilizes benzyl tail but less effective on polar core.[1] |

Stability & Forced Degradation Studies[1][2]

Stability studies must distinguish between physical instability (precipitation, polymorph changes) and chemical instability (degradation).[2]

Degradation Pathways

The 2-aminopyrimidinone core is robust, but the benzyl side chain and amino group introduce specific vulnerabilities.[1][2]

-

Hydrolytic Deamination: Under strong acidic conditions, the exocyclic 2-amino group can hydrolyze to form 6-benzyluracil .[1]

-

Benzylic Oxidation: The methylene bridge (-CH2-) of the benzyl group is susceptible to radical oxidation, potentially forming the benzoyl derivative (ketone formation).[1][2]

-

Ring Cleavage: Extreme basic conditions coupled with heat can cleave the pyrimidine ring, generating guanidine and beta-keto acid fragments.[1]

Visualization: Degradation Logic

Caption: Primary degradation pathways under stress conditions.[1][2] Deamination and benzylic oxidation are the primary risks.[2]

Forced Degradation Protocol

Perform these tests to validate the stability-indicating nature of your HPLC method. Target 10–20% degradation.

| Stress Condition | Reagent/Condition | Duration | Endpoint Target |

| Acid Hydrolysis | 1N HCl, 60°C | 2–24 hours | Detection of 6-benzyluracil |

| Base Hydrolysis | 1N NaOH, 60°C | 2–24 hours | Ring opening or deamination |

| Oxidation | 3% H₂O₂ | 1–4 hours | Benzylic oxidation products |

| Thermal (Solid) | 105°C (dry heat) | 3 days | Polymorphic change or sublimation |

| Photostability | UV/Vis (1.2M lux hours) | ~1 week | Radical mediated degradation |

Analytical Method Development (HPLC)[2]

To accurately monitor solubility and stability, the analytical method must resolve the parent compound from its potential degradants (especially 6-benzyluracil).[2]

Chromatographic Conditions

-

Column: C18 (L1) is standard, but a Phenyl-Hexyl column is recommended here.[1][2]

-

Mobile Phase:

-

Gradient: 5% B to 95% B over 10-15 minutes.

-

Detection: UV at 254 nm (aromatic max) and 290 nm (conjugated system).[1]

System Suitability Criteria

-

Tailing Factor: < 1.5 (Aminopyrimidines often tail due to silanol interactions; ensure end-capped columns are used).

-

Resolution: > 2.0 between Parent and Degradant A (6-benzyluracil).[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135431272, 6-Amino-1H-pyrimidin-4-one. Retrieved from [Link]

-

Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & Therapeutics, 8(3), 629-51.[2] Retrieved from [Link]

-

University of Calgary. Table of pKa and pI values for Amino Acids and Heterocycles. Retrieved from [Link][2]

Technical Guide: Tautomerism in 6-Substituted 2-Aminopyrimidin-4-ones

Executive Summary: The "Chameleon" Scaffold

In medicinal chemistry, the 2-aminopyrimidin-4-one scaffold (isocytosine) is a privileged structure, serving as a core pharmacophore in kinase inhibitors (e.g., IRAK4), antivirals, and antimicrobial agents. However, its utility is complicated by prototropic tautomerism —the rapid, reversible migration of protons accompanied by the redistribution of

For researchers, ignoring this tautomerism is a critical failure mode. A molecule designed as a hydrogen bond acceptor (keto form) may exist predominantly as a donor (enol form) in the binding pocket, nullifying potency.

This guide provides a mechanistic framework to predict, analyze, and control tautomerism in 6-substituted 2-aminopyrimidin-4-ones, moving beyond static representations to dynamic, solution-state realities.

Mechanistic Analysis of Tautomeric Equilibria

The 2-aminopyrimidin-4-one system does not exist as a single structure. It represents a dynamic equilibrium of at least four distinct species. The distribution is governed by the electronic nature of the 6-substituent and the dielectric constant of the environment .

The Four Canonical Tautomers

We must distinguish between the nuclear tautomers (movement of H on ring nitrogens) and exocyclic tautomers (amine vs. imine).

-

N3-H Keto-Amine (Form A): often the most stable in aqueous solution. Resembles the Watson-Crick face of cytosine.

-

N1-H Keto-Amine (Form B): A common minor tautomer; stability increases if N3 is sterically crowded.

-

O-H Enol-Amine (Form C): Aromatic (pyrimidin-4-ol). Favored in the gas phase, non-polar solvents, or hydrophobic protein pockets.

-

2-Imino (Form D): Generally high energy and rare, but can be trapped by specific binding pockets.

The "6-Substituent Effect" (Electronic & Steric Control)

The substituent at the C6 position exerts a regioselective influence on the equilibrium, primarily affecting the acidity/basicity of the adjacent N1 and the distal N3.

-

Electron-Withdrawing Groups (EWG) at C6 (e.g., -CF3, -NO2):

-

Electron-Donating Groups (EDG) at C6 (e.g., -CH3, -OMe):

-

Mechanism: Inductive donation increases electron density at N1.

-

Result: Stabilizes the N1-H Keto form relative to the unsubstituted parent.

-

-

Steric Bulk at C6 (e.g., -tBu, -Aryl):

-

Mechanism: Steric clash prevents optimal solvation of the N1-H bond.

-

Result: Forces the proton to N3 or O, favoring N3-H Keto or Enol .

-

Visualization of Equilibria

Figure 1: The dynamic equilibrium network of 2-aminopyrimidin-4-one. The N3-H and N1-H forms are the primary competitors in solution.

Analytical Methodologies: A Self-Validating System

Relying on a single analytical technique is insufficient due to the rapid exchange rates of protons. A robust characterization protocol requires triangulation using NMR, UV-Vis, and Computational Chemistry.

NMR Spectroscopy Protocol (The Gold Standard)

Objective: Distinguish N-H vs O-H tautomers and quantify ratios.

Critical Parameter: Solvent Polarity.[1][2]

-

DMSO-d6: Mimics biological interfaces; usually locks the Keto form.

-

CDCl3/Toluene-d8: Mimics hydrophobic pockets; may reveal Enol populations.

Step-by-Step Protocol:

-

Preparation: Dissolve 5-10 mg of the 6-substituted derivative in 0.6 mL DMSO-d6.

-

1H NMR Acquisition:

-

Look for N-H signals: Broad singlets, typically

10-13 ppm. -

Look for O-H signals: Sharp(er) singlets, often

11-14 ppm (if H-bonded). -

Diagnostic C5-H Shift: The C5 proton is shielded in the Enol form (

~5.8 ppm) vs. the Keto form (

-

-

13C NMR / HSQC (Crucial):

-

Keto (C=O): Carbonyl carbon appears at 160-170 ppm .[1]

-

Enol (C-OH): C4 carbon shifts upfield to 155-162 ppm .

-

-

15N HMBC (Advanced):

-

Correlate ring protons to ring nitrogens.

-

N-H coupling (

Hz) is definitive proof of proton location.

-

UV-Vis Spectroscopy (pKa Determination)

Tautomers often have distinct chromophores.

-

Method: Perform a pH titration from pH 2 to 12.

-

Observation: Identify isosbestic points. If isosbestic points are clean, it implies a two-state equilibrium (e.g., cation

neutral). Deviations suggest mixed tautomers. -

Data: The Keto form typically has a

red-shifted compared to the Enol form.

Data Summary Table: Distinguishing Features

| Feature | N3-H Keto (Major) | N1-H Keto (Minor) | O-H Enol (Rare in H2O) |

| 1H NMR (NH/OH) | |||

| 13C NMR (C4) | 165-170 ppm | 165-170 ppm | 155-162 ppm |

| H-Bond Pattern | Donor (N3) / Acceptor (O4) | Donor (N1) / Acceptor (O4) | Acceptor (N3) / Donor (O4) |

| Solvent Pref. | Water, DMSO, Methanol | DMSO (w/ 6-EDG) | Chloroform, Gas Phase |

Implications in Drug Design[1]